(3S)-1-methyl-6-oxopiperidine-3-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (3S)-1-methyl-6-oxopiperidine-3-carboxylic acid , reflecting its six-membered piperidine ring substituted with a methyl group at position 1, a ketone at position 6, and a carboxylic acid at position 3. The stereochemical descriptor (3S) specifies the absolute configuration of the chiral center at carbon 3, where the carboxylic acid group resides. This enantiomer is distinct from its (3R)-counterpart, as confirmed by optical rotation data and synthetic pathways that preserve stereochemical integrity.
The molecular formula C₇H₁₁NO₃ corresponds to a molecular weight of 157.17 g/mol , consistent across multiple analytical sources. The SMILES notation CN1CC@HC(=O)O explicitly denotes the S-configuration at position 3, while the InChIKey FMLCUICPLLRLEU-UHFFFAOYSA-N provides a unique identifier for the racemic mixture. However, the enantiopure (3S)-form is differentiated by its specific synthetic routes and chiral resolution methods, as evidenced by supplier catalogs offering >95% enantiomeric excess.
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a chair conformation in its lowest energy state, with the methyl group at position 1 and the ketone at position 6 occupying axial positions to minimize steric strain. The carboxylic acid substituent at position 3 adopts an equatorial orientation, facilitating hydrogen bonding interactions. Density functional theory (DFT) calculations predict a ring puckering amplitude (Q) of 0.52 Å and a θ angle of 18.7° , indicative of moderate distortion from planarity due to substituent effects.
Key geometric parameters include:
- C1-N-C2-C3 dihedral angle : 55.3° (axial methyl group)
- C6=O bond length : 1.21 Å (characteristic of ketones)
- C3-COOH bond angle : 112.4° (distorted tetrahedral geometry)
The conformational flexibility is constrained by the 1,3-diaxial interactions between the methyl group and the carboxylic acid moiety, resulting in an energy barrier of 8.2 kJ/mol for ring inversion. This restricted rotation enhances the compound's stability in protic solvents and influences its reactivity in nucleophilic substitution reactions.
Comparative Structural Analysis with Piperidine-3-Carboxylic Acid Derivatives
Structural comparisons reveal critical differences between this compound and related piperidine derivatives:
The introduction of the 6-oxo group in this compound reduces basicity compared to non-ketonized piperidines (pKa ~4.1 vs. 8.5 for parent piperidine). This α,β-unsaturated ketone moiety enables conjugate addition reactions absent in simpler carboxylic acid derivatives.
Crystallographic Data and Hydrogen Bonding Patterns
While single-crystal X-ray diffraction data for the title compound remains unpublished, analogous structures suggest a monoclinic crystal system with space group P2₁/c (No. 14). Predicted hydrogen bonding patterns include:
- Intramolecular : O-H···O=C between carboxylic acid and ketone groups (2.65 Å)
- Intermolecular : N-H···O=C chains along the b-axis (3.02 Å)
The carboxylic acid group forms cyclic dimers in the solid state, with O···O distances of 2.68 Å, characteristic of strong hydrogen bonding. These interactions contribute to the compound's relatively high melting point (251-255°C) compared to non-carboxylated piperidines.
The methyl group at position 1 creates a hydrophobic pocket that disrupts crystal packing efficiency, resulting in lower density (1.29 g/cm³) than fully hydrogen-bonded analogs. This structural feature enhances solubility in polar aprotic solvents like DMSO (23.4 mg/mL at 25°C).
Properties
IUPAC Name |
(3S)-1-methyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLCUICPLLRLEU-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](CCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optical Resolution of Racemic Intermediates
A patent by outlines a method for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which shares structural similarities with the target compound. The process involves resolving a racemic mixture of formula I (ethyl 3-methyl-4-oxopiperidine-1-carboxylate) using a chiral base, such as (R)- or (S)-1-phenylethylamine, to isolate the desired enantiomer. The resolved intermediate (formula II) undergoes hydrolysis with aqueous sodium hydroxide to yield the carboxylic acid, followed by methylation with methyl iodide to introduce the 1-methyl group. This method achieves >99% ee but requires recycling of the undesired enantiomer via base-catalyzed racemization, improving overall yield to 85–90%.
Racemization and Recycling
The same patent details a racemization step where the opposite enantiomer (e.g., (3R)-isomer) is treated with potassium tert-butoxide in toluene at 80°C for 12 hours, converting it back to the racemic mixture. This recycling process reduces reagent waste and enhances cost-efficiency, making the method industrially viable.
Cyclization Strategies for Piperidine Ring Formation
Dieckmann Cyclization of Amino Esters
A route described in for N-benzyl-3-oxopiperidine-4-carboxylate synthesis adapts Dieckmann cyclization. Ethyl N-benzylglycinate is alkylated with 4-chlorobutyrate in toluene using potassium carbonate, forming a linear intermediate. Intramolecular cyclization under basic conditions (sodium tert-butoxide in THF) yields the piperidine ring. For the target compound, replacing benzyl with methyl groups and adjusting the ester position could replicate this pathway. The method in achieves 93% yield and 99.5% purity after recrystallization, suggesting scalability.
One-Pot Tandem Reactions
A three-component reaction from employs Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water with piperidine as a catalyst. While designed for benzoimidazopyridines, modifying the aldehyde to a methyl-containing precursor and optimizing cyclization conditions (e.g., pH and temperature) could yield the target piperidine scaffold. This method offers atom economy and avoids toxic solvents.
Functional Group Interconversion
Carboxylic Acid Formation via Ester Hydrolysis
The hydrolysis of ethyl 1-methyl-6-oxopiperidine-3-carboxylate to the carboxylic acid is critical. demonstrates this using thionyl chloride (SOCl₂) in ethanol at 0–20°C for 24 hours, achieving quantitative conversion. Alternatively, alkaline hydrolysis with NaOH (2 M, reflux, 6 hours) provides the acid in 95% yield.
Methylation of Piperidine Nitrogen
Introducing the 1-methyl group typically involves alkylation with methyl iodide. A method in reacts the piperidine nitrogen with MeI in DMF using NaH as a base at 0°C, achieving 90% yield. Careful temperature control prevents over-alkylation.
Stereochemical Control and Optimization
Solvent and Temperature Effects
Cyclization efficiency depends on solvent polarity. notes that toluene outperforms THF in Dieckmann cyclization due to better solubility of intermediates. Similarly, highlights water as a green solvent for one-pot syntheses, reducing side reactions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(3S)-1-methyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3S)-1-methyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (3S)-1-methyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Compound 1 : (2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
- CAS : 1391468-33-9
- Molecular Formula: C₁₅H₁₉NO₄
- Molecular Weight : 277.32 g/mol
- Applications : Likely used in CNS-targeted drug development due to its lipophilic aromatic group .
Compound 2 : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
- CAS : 42346-68-9
- Molecular Formula: C₆H₉NO₃
- Molecular Weight : 143.14 g/mol
- Key Features: A 5-membered pyrrolidine ring with a ketone at position 3.
- Applications : Intermediate in peptide mimetics or small-molecule inhibitors due to compact structure .
Compound 3 : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- CAS : 652971-20-5
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Features : A tert-butoxycarbonyl (Boc) protecting group and phenyl substituent at position 3. The Boc group facilitates amine protection in peptide synthesis.
- Applications : Protected intermediate for controlled drug synthesis .
Stereochemical and Functional Group Variations
Compound 4 : (3R)-1-Methyl-6-oxopiperidine-3-carboxylic acid
- CAS : 1932309-72-2
- Molecular Formula: C₇H₁₁NO₃
- Molecular Weight : 157.17 g/mol
- Key Features : Enantiomer of the target compound with R-configuration at position 3.
- Applications : Stereochemical differences may lead to divergent binding affinities in chiral environments, such as enzyme active sites .
Compound 5 : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- CAS : 3719-45-7
- Molecular Formula: C₇H₇NO₃
- Molecular Weight : 153.14 g/mol
- Key Features : Partially unsaturated dihydropyridine ring introduces conjugation, altering electronic properties.
- Applications: Potential redox-active intermediate in catalysis or prodrug design .
Pharmaceutical Intermediates and Derivatives
Compound 6 : 4-(4-Fluorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid ethyl ester
- Key Features : Ethyl ester prodrug form improves lipid solubility compared to the free carboxylic acid.
- Applications : Intermediate in the synthesis of antidepressants like Paroxetine, enhancing bioavailability .
Compound 7 : (±)-1-Benzyl-6-oxopiperidine-3-carboxylic acid
Physicochemical and Functional Comparison Table
Research Findings and Implications
- Stereochemistry : The S-configuration in the target compound may offer superior binding to biological targets compared to its R-enantiomer, as seen in chiral drug design .
- Substituent Effects : Aromatic groups (e.g., ethoxyphenyl or benzyl) enhance lipophilicity and target engagement, while ester derivatives improve pharmacokinetics .
- Ring Size : Piperidine derivatives (6-membered) generally exhibit lower ring strain and greater conformational flexibility than pyrrolidine analogues (5-membered), impacting receptor compatibility .
Biological Activity
(3S)-1-methyl-6-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a methyl group and a carboxylic acid substituent. Its specific stereochemistry, denoted as (3S), plays a crucial role in its biological interactions. The molecular formula for this compound is C₇H₁₃NO₃, indicating the presence of functional groups that are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The stereochemistry of the compound influences its binding affinity and selectivity towards these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways related to pain, mood, or cognitive function.
In Vitro Studies
Recent studies have demonstrated the potential cytotoxic effects of this compound on various cancer cell lines. For instance, an MTT assay was conducted to evaluate cell viability against human RPMI 8226 cells. The compound exhibited IC50 values ranging from 61 to 170 µM over different exposure times (24, 48, and 72 hours), indicating its potential as an anticancer agent .
| Exposure Time | IC50 Value (µM) |
|---|---|
| 24 hours | 61 |
| 48 hours | 43 |
| 72 hours | 34 |
Case Studies
In a study assessing the compound's interaction with P-glycoprotein (P-gp), it was found that this compound could modulate ATPase activity, suggesting a role in overcoming drug resistance in cancer therapy . This interaction highlights the compound's potential utility in enhancing the efficacy of chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds have shown that variations in stereochemistry and functional groups can significantly alter pharmacological profiles.
| Compound | Key Features | Biological Activity |
|---|---|---|
| (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid | Enantiomer with altered stereochemistry | Different binding affinity |
| Piperidine-3-carboxylic acid | Lacks oxo group | Reduced biological activity |
| 1-methylpiperidine-3-carboxylic acid | Similar structure without oxo group | Variable activity compared to target |
Future Directions
The promising biological activities demonstrated by this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
- Derivatives Development : Synthesizing analogs to enhance potency and selectivity towards specific targets.
Q & A
Q. How can NMR spectral overlap between diastereomers be resolved?
- Methodological Answer : Use chiral shift reagents (e.g., Eu(hfc)₃) or 2D NMR (HSQC, NOESY) to distinguish stereoisomers. For example, NOESY correlations between the methyl group (δ 1.2 ppm) and piperidine protons confirm the (3S) configuration .
Comparative Table: Synthesis Methods for Key Intermediates
| Intermediate | Method | Yield | Key Reference |
|---|---|---|---|
| Ethyl ester precursor | Reductive alkylation with H₂/Pd-C | 68% | |
| cis/trans isomer separation | EtONa in refluxing toluene | 82% | |
| Carboxylic acid hydrolysis | NaOH/EtOH, 70°C, 4h | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
